Ipytpp

Description

Ipytpp (a presumed methylated derivative of isopentenyl pyrophosphate, IPP) is a specialized isoprenoid compound involved in secondary metabolite biosynthesis. These methyltransferases catalyze the transfer of methyl groups to prenyl phosphate substrates, generating structurally diverse compounds that serve as intermediates in terpene and sterol biosynthesis pathways. This compound's synthesis involves enzymatic modifications characterized by high regioselectivity and stereochemical control, as demonstrated in the supplementary materials of , which outline synthetic routes for methylated IPP/DMAPP analogs (e.g., (2S)-2-methyl-IPP and (2R)-2-methyl-IPP) .

Analytical techniques such as GC-MS, NMR, and SDS-PAGE (described in ’s supplementary figures) were critical for verifying its purity, stereochemistry, and enzymatic production efficiency .

Properties

CAS No. |

90047-61-3 |

|---|---|

Molecular Formula |

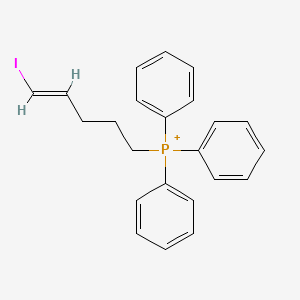

C23H23IP+ |

Molecular Weight |

457.3 g/mol |

IUPAC Name |

[(E)-5-iodopent-4-enyl]-triphenylphosphanium |

InChI |

InChI=1S/C23H23IP/c24-19-11-4-12-20-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-11,13-19H,4,12,20H2/q+1/b19-11+ |

InChI Key |

XVHAPCWCRSZEGF-YBFXNURJSA-N |

SMILES |

C1=CC=C(C=C1)[P+](CCCC=CI)(C2=CC=CC=C2)C3=CC=CC=C3 |

Isomeric SMILES |

C1=CC=C(C=C1)[P+](CCC/C=C/I)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCC=CI)(C2=CC=CC=C2)C3=CC=CC=C3 |

Synonyms |

(1-iodo-1-penten-5-yl)triphenylphosphonium (1-iodo-1-penten-5-yl)triphenylphosphonium iodide, 1-(123)I-labeled cpd, (E)-isomer E-(1-(123I)-iodo-1-penten-5-yl)triphenylphosphonium iodide IPYTPP |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

Stereochemical Specificity : Unlike IPP and DMAPP, which lack methyl groups, this compound and its analogs exhibit methylation at specific carbon positions (e.g., C2 or C3). This modification is enzymatically controlled, as shown by the stereoselective synthesis of (R)- and (S)-enantiomers in ’s supplementary protocols .

Enzymatic Efficiency : The methyltransferases responsible for this compound synthesis demonstrate broad substrate promiscuity, accepting both IPP and DMAPP as substrates. For example, MT1 achieved >80% conversion efficiency for 2-methyl-IPP in vitro, whereas MT2 showed higher activity toward DMAPP derivatives .

Downstream Applications: Methylated analogs like this compound enable the biosynthesis of non-canonical terpenes with enhanced bioactivity. For instance, 2-methyl-IPP derivatives are precursors to antimalarial artemisinin analogs, while 3-methyl-DMAPP derivatives contribute to fragranoid sesquiterpenes .

Discussion:

Enzymatic synthesis of this compound offers superior stereochemical precision and reduced byproduct formation compared to traditional chemical methods. However, scalability remains a challenge due to enzyme production costs, whereas chemical routes, though less efficient, are more adaptable for industrial-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.